molecular formula C22H28FN3O2S B2569714 4-butyl-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide CAS No. 958587-42-3

4-butyl-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide

Cat. No.: B2569714
CAS No.: 958587-42-3
M. Wt: 417.54
InChI Key: HPYTXZGWKZVYRX-UHFFFAOYSA-N
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Description

The compound “4-butyl-N-[2-(4-fluorophenyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide” has a molecular formula of C22H28FN3O2S and an average mass of 417.540 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The presence of a fluorophenyl group, a thieno[3,4-c]pyrazole ring, and a cyclohexanecarboxamide moiety are notable .


Physical and Chemical Properties Analysis

The compound is a solid with an optical activity of [α]20/D +6.5°, c = 1 in chloroform. It has a melting point of 144-148 °C (lit.) .

Scientific Research Applications

New Compound Synthesis and Optical Properties

  • A study by Soyleyici et al. (2013) discusses the synthesis of a new type of 2,5-di(2-thienyl)pyrrole derivative, showing improved properties and stability compared to other SNS derivatives. This research highlights the potential of synthesizing new compounds with unique optical and electrochemical properties (Soyleyici et al., 2013).

Crystal Structure and Biological Activity

  • Liu et al. (2016) synthesized a compound related to 4-butyl-N-[2-(4-fluorophenyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide and studied its crystal structure. They found that the compound exhibited significant inhibition on the proliferation of certain cancer cell lines (Liu et al., 2016).

Synthesis and Characterization of Research Chemicals

  • McLaughlin et al. (2016) focused on the synthesis and characterization of a compound closely related to the one , providing insights into the synthesis routes and analytical characterization of similar compounds. This study underscores the importance of precise identification in the synthesis of research chemicals (McLaughlin et al., 2016).

Anti-inflammatory and Analgesic Activities

  • Research by Menozzi et al. (1992) explored the synthesis of 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones, including a derivative similar to the compound , which showed significant analgesic, anti-inflammatory, and antipyretic activities. This illustrates the compound's potential in pharmacological applications (Menozzi et al., 1992).

Radiolabeling and Biological Properties

  • Lang et al. (1999) synthesized fluorinated derivatives of a similar compound and examined their radiolabeling and biological properties. This kind of research is crucial for developing diagnostic tools in medical imaging (Lang et al., 1999).

Synthesis of Fluorinated Pyrazoles

  • Surmont et al. (2011) developed a synthetic strategy for new 3-amino-4-fluoropyrazoles, demonstrating the importance of functionalized fluorinated pyrazoles as building blocks in medicinal chemistry (Surmont et al., 2011).

Properties

IUPAC Name

4-butyl-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O2S/c1-2-3-4-15-5-7-16(8-6-15)22(27)24-21-19-13-29(28)14-20(19)25-26(21)18-11-9-17(23)10-12-18/h9-12,15-16H,2-8,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYTXZGWKZVYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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